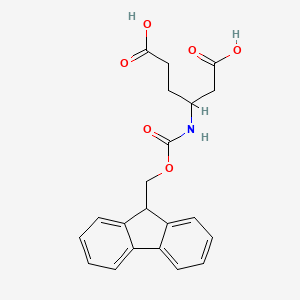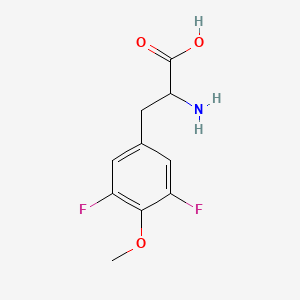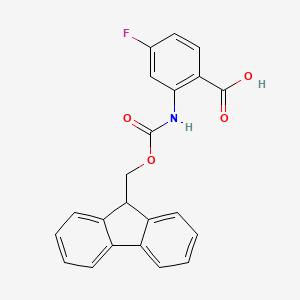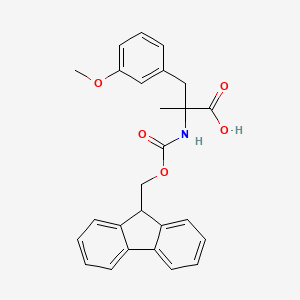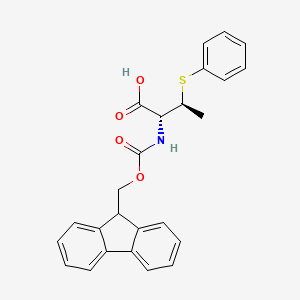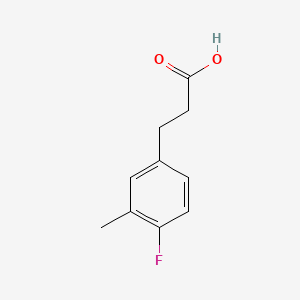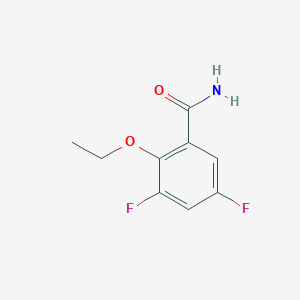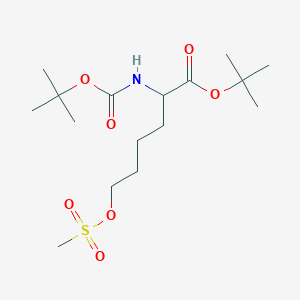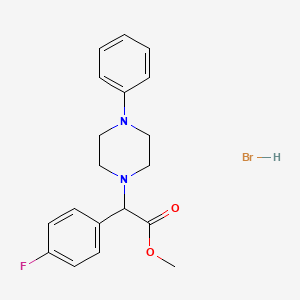
(4-氟苯基)(4-苯基哌嗪-1-基)-乙酸氢溴酸盐
描述
“Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide” is a chemical compound that belongs to the category of piperazine compounds. It is an organic molecule. It is related to heterocyclic derivatives of (4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl)methyl-1H-imidazoles and 1H-1,2,4-triazoles, which are useful as antifungal and antibacterial agents .
科学研究应用
1. 分析化学应用
- 与目标化合物密切相关的荧光试剂已被开发用于通过 HPLC、CE 和 MALDI/MS 等技术分析伯胺和胺化碳水化合物。这展示了该化合物在分析化学领域中用于精确灵敏的检测方法的潜在用途 (Chen & Novotny, 1997).
2. 合成和化学性质
- 研究详细阐述了类似化合物的合成和分析,这些化合物可用作了解(4-氟苯基)(4-苯基哌嗪-1-基)-乙酸氢溴酸盐的化学性质和潜在工业应用的指南 (Shakhmaev, Sunagatullina, & Zorin, 2016).
3. 在药物合成中的潜力
- 该化合物可能与药理剂的合成有关,正如对用于合成阿托伐他汀等药物和其他药用化合物的密切相关化合物的研究所示 (Estévez, Villacampa, & Menéndez, 2014).
4. 药理学研究
- 虽然与所讨论的化合物没有直接关系,但对结构相似的化合物的研究揭示了潜在的药理学应用,例如癌症化学预防和抗分枝杆菌剂。这些研究表明了未来研究(4-氟苯基)(4-苯基哌嗪-1-基)-乙酸氢溴酸盐治疗潜力的可能领域 (Boone, Kelloff, & Malone, 1990; Biava 等人,2006).
作用机制
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity .
Mode of Action
Piperazine derivatives are known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical effects .
生化分析
Biochemical Properties
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes and proteins, including gamma-aminobutyric acid (GABA) receptors and serotonin receptors. The interaction with GABA receptors enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, its interaction with serotonin receptors can influence mood and anxiety levels .
Cellular Effects
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide affects various types of cells and cellular processes. In neuronal cells, it modulates cell signaling pathways, particularly those involving GABA and serotonin. This modulation can lead to changes in gene expression and cellular metabolism, resulting in altered neuronal activity and potentially providing therapeutic benefits for conditions such as anxiety and depression .
Molecular Mechanism
The molecular mechanism of action of Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide involves binding to GABA and serotonin receptors. By binding to these receptors, it can either inhibit or activate them, leading to changes in neurotransmitter release and neuronal excitability. This compound may also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the production of proteins involved in neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide can change over time. The compound is relatively stable, but it may degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide vary with different dosages in animal models. At low doses, it may produce mild anxiolytic effects, while higher doses can lead to more pronounced sedation and potential toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable effect, and adverse effects may occur at doses exceeding this threshold .
Metabolic Pathways
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide is metabolized primarily in the liver, where it undergoes various enzymatic reactions. Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its breakdown into metabolites. These metabolites may have different biological activities and can influence the overall pharmacological profile of the compound .
Transport and Distribution
Within cells and tissues, Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall pharmacological effects .
属性
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2.BrH/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17;/h2-10,18H,11-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFXRSPOJBZOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


